3-Chloro-4-methoxy-1,2-benzenediol
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Overview
Description
3-Chloro-4-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7ClO3 It is a derivative of 1,2-benzenediol, where the hydrogen atoms at positions 3 and 4 are substituted with a chlorine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1,2-benzenediol can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-1,2-benzenediol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methoxy-1,2-benzenediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- 2-Chloro-4-methoxy-1,3-benzenediol
Uniqueness
3-Chloro-4-methoxy-1,2-benzenediol is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C7H7ClO3 |
---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
3-chloro-4-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,9-10H,1H3 |
InChI Key |
OXILFZOJWFWSKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)O)Cl |
Origin of Product |
United States |
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